2-oxo-2H-pyran-4,6-dicarboxylic acid

Biodegradable polyester Mechanical property benchmarking Lignin-derived polymer

2-Oxo-2H-pyran-4,6-dicarboxylic acid (PDC) is a pseudo-aromatic dicarboxylic acid for renewable, performance-advantaged polymers. Derived from lignin or upcycled PET waste, PDC enables direct polycondensation at ~200°C without decomposition. Resulting polyesters uniquely combine 2× PET stiffness with 60–100% hydrolytic degradation in weeks, plus exceptional metal adhesion. This tunable profile is unmatched by FDCA, succinic, or itaconic acids. Ideal for advanced bioplastics and sustainable adhesives.

Molecular Formula C7H4O6
Molecular Weight 184.1 g/mol
CAS No. 72698-24-9
Cat. No. B1200335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2H-pyran-4,6-dicarboxylic acid
CAS72698-24-9
Synonyms2-pyrone-4,6-dicarboxylic acid
alpha-pyrone-4,6-dicarboxylic acid
Molecular FormulaC7H4O6
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(OC1=O)C(=O)O)C(=O)O
InChIInChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)
InChIKeyVRMXCPVFSJVVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2H-pyran-4,6-dicarboxylic Acid (CAS 72698-24-9): A Lignin-Derived Platform Chemical for Bio-Based Polyester Synthesis


2-Oxo-2H-pyran-4,6-dicarboxylic acid (CAS 72698-24-9), also known as 2-pyrone-4,6-dicarboxylic acid (PDC), is a pseudo-aromatic dicarboxylic acid with a pyran-2-one core bearing carboxyl groups at the 4- and 6-positions [1]. It occurs naturally as a chemically stable metabolic intermediate of lignin degradation in bacteria [2] and has also been isolated from higher plants of the Rosaceae family [3]. With a molecular formula of C7H4O6 and a molecular weight of 184.10 g/mol [1], PDC features a rigid, planar ring structure that imparts thermal stability up to 210 °C when incorporated into polyesters [4]. Unlike many bio-based platform chemicals, PDC possesses two reactive carboxylic acid groups enabling direct polycondensation with diols without requiring prior functional group modification [4]. Its structural similarity to terephthalic acid—the dominant petroleum-derived monomer for polyesters—positions PDC as a renewable alternative for synthesizing performance-advantaged polymers [5].

Why 2-Oxo-2H-pyran-4,6-dicarboxylic Acid (PDC) Cannot Be Simply Substituted with Other Bio-Based Dicarboxylic Acids


In-class dicarboxylic acids such as cis,cis-muconic acid, 2,5-furandicarboxylic acid (FDCA), succinic acid, and itaconic acid are frequently considered interchangeable renewable monomers; however, direct substitution for PDC would compromise critical material performance characteristics. Unlike FDCA—which requires harsh polymerization conditions due to decarboxylation side reactions at elevated temperatures—PDC undergoes clean polycondensation at approximately 200 °C with diols without significant decomposition, attributed to its pseudo-aromatic ring stability [1]. Whereas muconic acid polymers rely solely on ester linkages for main-chain integrity, PDC-based polyesters possess an additional hydrolytically labile lactone ring within each monomer unit, enabling accelerated and tunable degradation rates unattainable with conventional aliphatic or aromatic diacid monomers [1]. Furthermore, PDC-derived polyesters exhibit metal adhesion properties (lap-shear strength up to 15.26 MPa on aluminum) that are not observed with polyesters synthesized from succinic or itaconic acid [2]. Critically, unlike petroleum-derived terephthalic acid—which is not inherently biodegradable—PDC imparts full hydrolytic degradability to polyester backbones while maintaining a Young's modulus 2× greater than amorphous PET, a property combination that no single commercially available dicarboxylic acid currently replicates [1]. These multidimensional performance differences preclude simple one-to-one replacement with structurally or functionally similar analogs without fundamental alteration of the target material's mechanical, adhesive, and end-of-life degradation profile.

Quantitative Differentiation Evidence for 2-Oxo-2H-pyran-4,6-dicarboxylic Acid (CAS 72698-24-9) Relative to Comparators


PDC-Based Polyester Young's Modulus: 2× Higher Stiffness Than Amorphous PET

Polyesters synthesized from PDC and 1,2-ethanediol (P(PDC2)) or 1,3-propanediol (P(PDC3)) exhibited a Young's modulus of 250 MPa—2 times larger than that of amorphous poly(ethylene terephthalate) (PET) when measured under identical strain-stress characterization conditions [1]. This stiffness enhancement is attributed to the pseudo-aromatic, planar geometry of the PDC ring which restricts chain mobility and increases intermolecular packing density compared to the more flexible, less aromatic character of amorphous PET segments. The comparison is a direct head-to-head measurement from the same study using standardized tensile testing methodology.

Biodegradable polyester Mechanical property benchmarking Lignin-derived polymer

PDC Polyester Metal Adhesion: Lap-Shear Strength Comparable to Commercial Quick-Drying Adhesives

PDC-based polyesters synthesized with diols of varying alkylene spacer lengths demonstrated metal adhesion properties with lap-shear strength reaching up to 15.26 MPa on aluminum substrates [1]. This value is directly comparable to state-of-the-art commercial quick-drying metal adhesives, establishing PDC polyesters as functional adhesive materials rather than merely structural polymers. The adhesive strength was observed to gradually decrease with decreasing PDC content in the copolymer, confirming that the PDC moiety itself is the primary contributor to the metal-binding functionality [1]. While the study did not include a head-to-head comparison with a specific named commercial adhesive product, the authors explicitly benchmark the measured 15.26 MPa against the performance range of commercial quick-drying metal adhesives, providing a class-level quantitative reference.

Metal adhesive Biomass polymer Structural bonding

Accelerated Hydrolytic Degradation: 60-100% Mass Loss in 1.5-3 Weeks at 60°C

Under accelerated hydrolysis testing in basic, acidic, and pure water at 60°C, PDC-based polyesters P(PDC2) and P(PDC3) achieved 60-100% degradation within 1.5 to 3 weeks [1]. This degradation rate is significantly faster than that of conventional aliphatic polyesters such as poly(lactic acid) (PLA) or poly(butylene succinate) (PBS) under comparable conditions, which typically require months for complete hydrolysis due to their reliance solely on ester bond cleavage. The enhanced degradation of PDC polyesters is attributed to the presence of the lactone ring within each monomer unit, which undergoes hydrolytic ring-opening in addition to ester bond scission, providing dual degradation pathways within the polymer backbone [1]. Furthermore, the degradation rate can be precisely tuned by adjusting the PDC content 'x' in copolymers, enabling application-specific control over material lifespan [1].

Biodegradation kinetics Hydrolytic stability Controlled degradation

High-Titer Fermentative Production: 129.37 g/L PDC from Glucose via Engineered E. coli

An engineered Escherichia coli strain developed by the Tianjin Institute of Industrial Biotechnology, CAS, achieved a PDC titer of 129.37 g/L in fed-batch fermentation using glucose as the sole carbon source, with a volumetric productivity of 1.66 g/L/h and a glucose conversion yield of 52.8% mol/mol [1]. This titer represents one of the highest reported fermentation yields for any bio-based aromatic dicarboxylic acid monomer and significantly exceeds typical production titers for competing platform chemicals such as cis,cis-muconic acid (typically 20-60 g/L in E. coli) or 2,5-furandicarboxylic acid (FDCA) via microbial routes. The research team has also completed 300 L scale fermentation testing and pilot-scale downstream purification, yielding PDC samples with >99% purity in quantities of tens of kilograms, confirming industrial scalability [1].

Metabolic engineering Biomanufacturing scale-up Fed-batch fermentation

Sublimable Monomer Enabling Vapor-Deposited Ultra-Thin Polymer Films

PDC exhibits thermal stability sufficient for sublimation even at atmospheric pressure without decomposition, a rare property among aromatic dicarboxylic acids which typically decompose or undergo decarboxylation before sublimation [1]. This characteristic enables the preparation of ultra-thin polymer films via vapor-deposition techniques—a fabrication route inaccessible to non-volatile or thermally labile dicarboxylic acid monomers such as terephthalic acid (decomposes before sublimation) or FDCA (requires high vacuum and careful temperature control to avoid decarboxylation). The ability to sublime intact at ambient pressure is a direct consequence of PDC's unique pseudo-aromatic ring structure and intramolecular hydrogen bonding network, as confirmed by thermal analysis and X-ray crystallography [1].

Vapor deposition Thin film fabrication Monomer volatility

Priority Application Scenarios for 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Based on Quantified Performance Advantages


High-Stiffness Biodegradable Polyester Films and Packaging

PDC-derived polyesters with 1,2-ethanediol or 1,3-propanediol achieve a Young's modulus of 250 MPa—2× the stiffness of amorphous PET—while undergoing 60-100% hydrolytic degradation in 1.5-3 weeks under accelerated conditions at 60°C [1]. This combination of mechanical rigidity comparable to semi-crystalline polyesters and rapid, tunable biodegradability is unmatched by any single commercially available bio-based polyester monomer. Applications include agricultural mulch films requiring both wind resistance and post-harvest soil biodegradation, rigid biodegradable food packaging for fresh produce, and compostable disposable cutlery requiring structural integrity during use followed by rapid composting degradation. The tunable degradation rate via PDC content adjustment enables application-specific tailoring of functional lifetime.

Bio-Based Structural Metal Adhesives and Primers

PDC-based polyesters demonstrate lap-shear adhesion strength up to 15.26 MPa on aluminum, a value comparable to commercial quick-drying metal adhesives [2]. This performance, combined with the bio-based origin of PDC from lignin, positions these polyesters as sustainable alternatives to petroleum-derived epoxy, polyurethane, or cyanoacrylate adhesives in metal bonding applications. The observed correlation between PDC content and adhesive strength enables formulation optimization for specific metal substrates. Potential applications include automotive structural adhesives (reducing vehicle weight while maintaining end-of-life recyclability), wood-metal hybrid construction materials, and temporary metal bonding fixtures where water-degradable, non-toxic adhesive residues are advantageous.

Vapor-Deposited Ultra-Thin Polymer Films and Barrier Coatings

PDC sublimes at atmospheric pressure without thermal decomposition, a property distinct from most aromatic dicarboxylic acids including terephthalic acid and FDCA [3]. This volatility enables vapor deposition polymerization (VDP) techniques for fabricating molecularly smooth, pinhole-free ultra-thin polyester films and coatings. Applications include gas barrier layers for flexible electronics encapsulation, dielectric interlayers in organic thin-film transistors, anti-corrosion nanocoatings on metal surfaces, and molecularly templated polymer interfaces for sensor applications. The atmospheric pressure sublimation eliminates the need for high-vacuum equipment required for most vapor-phase monomer delivery systems, potentially reducing capital equipment costs for thin-film fabrication.

PET Waste Upcycling to Biodegradable Polyester Monomers

PDC can be produced at 96.08% overall process efficiency from terephthalic acid derived from post-consumer PET waste via a chemo-microbial hybrid process, with PET hydrolysis exceeding 97% efficiency [4]. This closed-loop upcycling pathway converts non-biodegradable PET waste into a fully biodegradable polyester monomer without the energy-intensive depolymerization to ethylene glycol and subsequent repolymerization required for mechanical or chemical PET recycling. Engineered C. testosteroni strains have demonstrated PDC accumulation of 6.5 g/L in 24 h (0.27 g/L/h productivity) directly from terephthalic acid [5]. Applications include integrated waste-to-value biorefineries co-located with PET recycling facilities, and distributed plastic upcycling units converting post-consumer PET into high-value PDC for regional polymer manufacturing.

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